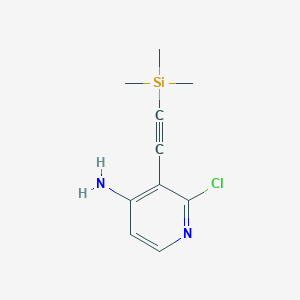

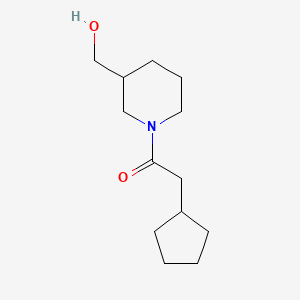

![molecular formula C45H50O10 B1463440 二甲氧基柱[5]芳烃 CAS No. 1188423-16-6](/img/structure/B1463440.png)

二甲氧基柱[5]芳烃

描述

Dimethoxypillar5arene is a derivative of pillararene . It has been used in the removal of organic micropollutants from water and as a building block for further functionalized pillarine derivatives . It has also played important roles in the construction of various advanced supramolecular architectures .

Synthesis Analysis

The synthesis of dimethoxypillar5arene involves a cyclization reaction that surprisingly completes in just 3 minutes . By improving the reaction conditions and purification process, dimethoxypillar5arene can be obtained in a short time and in high yield (71%) from commercially available reagents . The deprotection reaction of the methoxy moieties is improved to isolate pillar5arene quantitatively .Molecular Structure Analysis

Single crystal X-ray analysis confirmed the structure of pillar5arene in the solid state . The pillar5arene units were uniformly embedded in the periodic frameworks .Chemical Reactions Analysis

The formation of dimethoxypillar5arene was monitored by size-exclusion chromatography . The cyclization reaction completely finished in just 3 minutes . The reaction conditions and purification process were improved to successfully obtain dimethoxypillar5arene in a short time and in high yield (71%) from commercially available reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of dimethoxypillar5arene are closely related to its structure and synthesis process . The cyclization reaction that occurs during its synthesis is rapid and complete in just 3 minutes . The product is obtained in high yield (71%) from commercially available reagents .科学研究应用

Supramolecular Chemistry

DMP5 has been instrumental in the construction of advanced supramolecular architectures . Its simple structure and efficient synthesis contribute to its role in host-guest chemistry, where it can form complexes with various guest molecules. This is particularly useful in creating polypseudorotaxanes , which are structures where multiple rings are threaded onto a molecular axle .

Molecular Sensing

Research has shown that pillar5arenes, including DMP5, can act as molecular sensors . They have been employed in detecting guest molecules through mechanisms like fluorescence quenching. This application is significant in analytical methods where the detection and measurement of specific substances are required.

Environmental Science

In environmental science, DMP5’s host-guest binding properties are explored for selective binding and separation of compounds. This includes the separation of linear alkanes from branched alkanes and more complex fuel mixtures, which is crucial for environmental monitoring and cleanup efforts .

Materials Science

DMP5 contributes to the field of materials science through the development of supramolecular polymers . These materials exhibit unique properties like stimuli-responsive behavior, which can be triggered by external stimuli such as light, pH, or temperature changes .

Pharmaceuticals

The host-guest chemistry of DMP5 is also being investigated for pharmaceutical applications. Its ability to form stable complexes with other molecules opens up possibilities for drug delivery systems , where it can encapsulate and transport pharmaceutical agents to targeted areas in the body .

Nanotechnology

DMP5 plays a role in nanotechnology, particularly in the formation of nanotubes and rotaxanes . These nanostructures have potential uses in creating miniature devices and materials with novel properties, such as increased strength or electrical conductivity.

Each of these applications demonstrates the versatility and potential of Dimethoxypillar5arene in advancing various fields of scientific research. The compound’s ability to interact with other molecules and form complex structures is at the core of its wide-ranging utility.

作用机制

Title: Mechanism of Action of Dimethoxypillar5arene

1. Target of Action Dimethoxypillar5arene, also known as DMP5, is a type of pillar[n]arene, which are the fifth generation of host macrocycles . The primary targets of DMP5 are certain guest molecules, towards which it displays host-guest binding properties .

2. Mode of Action The interaction between DMP5 and its targets involves host-guest binding and stimuli-responsive behavior . DMP5 can form a host-guest recognition motif with a photosensitive azastilbene derivative, which is a neutral guest . This interaction is driven by certain forces, which have been investigated using a series of analogous neutral guest molecules .

3. Biochemical Pathways The host-guest interaction between DMP5 and the azastilbene guest leads to the formation of a 2pseudorotaxane . This pseudorotaxane can then be used to construct a polypseudorotaxane via metal coordination . These processes are part of the broader field of supramolecular chemistry, which involves the study of entities formed by the association of two or more chemical species held together by intermolecular forces .

5. Result of Action The result of DMP5’s action is the construction of various advanced supramolecular architectures . These architectures have potential applications in areas such as the fabrication of polypseudorotaxanes .

6. Action Environment The action of DMP5 is influenced by environmental factors. For instance, the stability of the complexes it forms is heavily affected by the nature of the solvent . Furthermore, the host-guest interaction between DMP5 and the azastilbene guest is thermodynamically spontaneous and exothermic , indicating that it is favored under conditions of low temperature and high entropy.

未来方向

The design and synthesis of metal–organic frameworks (MOFs) containing pillar5arene units have been reported . These MOFs can recognize paraquat and 1,2,4,5-tetracyanobenzene in solution and selectively remove trace pyridine from toluene with relative ease . This represents a critical step towards the synthesis of macrocycle-incorporated crystalline frameworks with well-defined structures and functional utility .

属性

IUPAC Name |

4,9,14,19,24,26,28,30,32,34-decamethoxyhexacyclo[21.2.2.23,6.28,11.213,16.218,21]pentatriaconta-1(25),3(35),4,6(34),8(33),9,11(32),13(31),14,16(30),18,20,23,26,28-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H50O10/c1-46-36-16-27-12-29-19-41(51-6)31(21-40(29)50-5)14-33-23-45(55-10)35(25-44(33)54-9)15-34-24-42(52-7)32(22-43(34)53-8)13-30-20-38(48-3)28(18-39(30)49-4)11-26(36)17-37(27)47-2/h16-25H,11-15H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDHAGKELBPBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1CC3=CC(=C(CC4=CC(=C(CC5=C(C=C(CC6=C(C=C(C2)C(=C6)OC)OC)C(=C5)OC)OC)C=C4OC)OC)C=C3OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H50O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188423-16-6 | |

| Record name | Dimethoxypillar[5]arene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is dimethoxypillar[5]arene (1,4-dimethoxypillar[5]arene) and how does it interact with guest molecules?

A1: 1,4-Dimethoxypillar[5]arene (DMP[5]A) is a macrocyclic host molecule belonging to the pillar[n]arene family. It consists of five 1,4-dimethoxybenzene units linked by methylene bridges at the 2,5-positions, forming a rigid, electron-rich cavity. DMP[5]A interacts with guest molecules primarily through non-covalent interactions like CH-π, π-π, and cation-π interactions within its cavity. The size and shape complementarity between the host cavity and the guest molecule play a crucial role in the binding affinity and selectivity. [, , , ]

Q2: Can you provide some examples of guest molecules that bind with DMP[5]A?

A2: DMP[5]A demonstrates binding affinity for a variety of guests including alkanes, alkyl derivatives of ammonium salts, azastilbenes, and certain "solvent" molecules. The selectivity and strength of binding are influenced by factors such as guest size, shape, and electronic properties. [, , , , , , ]

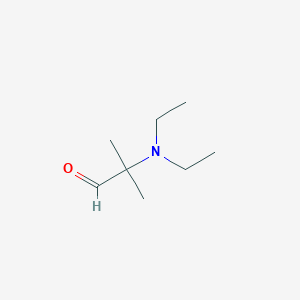

Q3: What is the molecular formula and weight of DMP[5]A?

A3: The molecular formula of DMP[5]A is C30H30O10. Its molecular weight is 546.56 g/mol. []

Q4: How stable is DMP[5]A under various conditions?

A4: While specific stability data under different conditions is limited in the provided research, DMP[5]A has been successfully used in various organic solvents like chloroform, dichloromethane, and tetrachloroethane, suggesting good stability in these media. [, , , , , , ]

Q5: What are some applications of DMP[5]A based on its host-guest properties?

A5: DMP[5]A has been explored for applications like the development of chemical sensors for ions and small molecules, construction of supramolecular polymers and gels, and as a component in organic electronic materials. [, , , , ]

Q6: Have computational methods been used to study DMP[5]A and its complexes?

A6: Yes, computational techniques like DFT calculations have been employed to investigate the binding geometries, energies, and driving forces behind DMP[5]A host-guest complexes. These studies help understand the structural factors governing complexation and guide the design of new host molecules with improved properties. [, ]

Q7: How does modifying the structure of DMP[5]A affect its binding properties?

A7: Introducing different functional groups onto the DMP[5]A scaffold can significantly alter its binding affinity and selectivity. For example, adding a phosphoryl group has been shown to enhance binding with alcohols and diols compared to unmodified DMP[5]A. Similarly, incorporating a urea unit into a DMP[5]A derivative leads to stronger complexation with ammonium salts. [, ]

Q8: What analytical techniques are commonly used to study DMP[5]A and its host-guest complexes?

A8: A variety of analytical techniques are employed, including:

- NMR Spectroscopy: Provides information about complex formation, binding stoichiometry, and changes in the chemical environment upon complexation. [, , , ]

- ESI-MS: Confirms complex formation and provides information on the mass of the complex. [, ]

- X-ray Crystallography: Reveals the solid-state structure of DMP[5]A and its complexes, providing detailed information about the binding geometry. [, ]

- Fluorescence Spectroscopy: Used to study binding events by monitoring changes in fluorescence intensity or wavelength upon complexation. [, , ]

- Electrochemical techniques: Used to study the electrochemical behavior of DMP[5]A and its potential for applications in sensors and electronic materials. [, ]

Q9: What are the future directions and challenges in DMP[5]A research?

A9: While DMP[5]A shows great promise in various fields, further research is needed to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

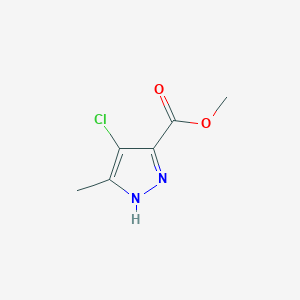

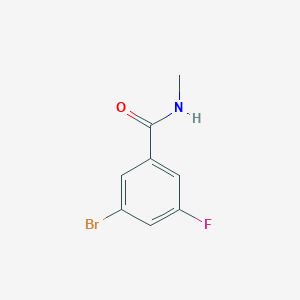

![4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1463359.png)

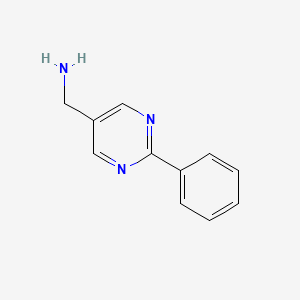

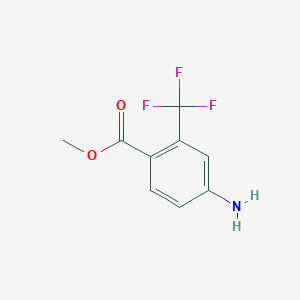

![1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1463365.png)

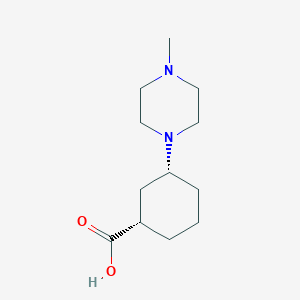

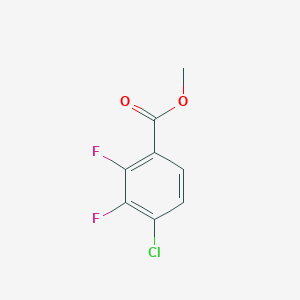

![Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1463367.png)

![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)

![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)